The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
Molecular BioSystems Pub Date: 2011-10-14 DOI: 10.1039/C1MB05325F
Abstract
Most protein chains interact with only one
Recommended Literature
- [1] In situ assembly of a graphene oxide quantum dot-based thin-film nanocomposite supported on de-mixed blends for desalination through forward osmosis†
- [2] Work of the Publicity and Public Relations Officer
- [3] Application of multi-sorbent tubes filled with modified multi-walled carbon nanotubes for determining volatile organic compounds in a wide range of polarity
- [4] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [5] Implications of relaxation dynamics of collapsed conjugated polymeric nanoparticles for light-harvesting applications
- [6] Back cover
- [7] Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO2 catalysts: selectivity, pairwise route and catalyst nature†
- [8] Near-infrared light triggered drug release from mesoporous silica nanoparticles
- [9] Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†
- [10] Chirality induction in metal-induced achiral polythiophene aggregates assisted by optically active amines and polythiophene†‡
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 126840-22-0